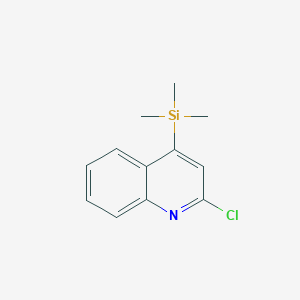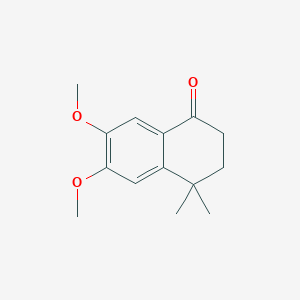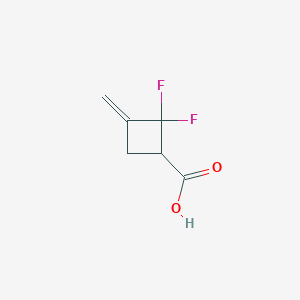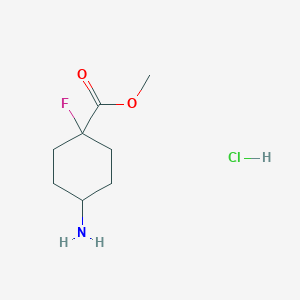
(2S,4S)-4-Methylpyrrolidine-2-carboxylic acid, N-CBZ protected
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4S)-4-Methylpyrrolidine-2-carboxylic acid, N-CBZ protected is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The N-CBZ (carbobenzyloxy) group is a common protecting group used in organic synthesis to protect amines from undesired reactions during multi-step synthesis processes. This compound is particularly useful in the synthesis of peptides and other complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-Methylpyrrolidine-2-carboxylic acid, N-CBZ protected typically involves the following steps:
Starting Material: The synthesis begins with the commercially available (2S,4S)-4-Methylpyrrolidine-2-carboxylic acid.
Protection of the Amine Group: The amine group of the pyrrolidine is protected using the CBZ (carbobenzyloxy) group. This is achieved by reacting the amine with benzyl chloroformate in the presence of a base such as sodium carbonate or triethylamine.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems for purification and isolation of the product further enhances the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,4S)-4-Methylpyrrolidine-2-carboxylic acid, N-CBZ protected undergoes several types of chemical reactions:
Hydrogenation: The CBZ protecting group can be removed by catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the CBZ group is replaced by other functional groups.
Amidation: The compound can react with carboxylic acids to form amides, which are important in peptide synthesis.
Common Reagents and Conditions
Hydrogenation: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Various nucleophiles such as amines or alcohols.
Amidation: Carboxylic acids, coupling agents like EDCI or DCC.
Major Products Formed
Hydrogenation: Removal of the CBZ group to yield the free amine.
Substitution: Formation of substituted pyrrolidine derivatives.
Amidation: Formation of amide bonds, leading to peptides or other amide-containing compounds.
Wissenschaftliche Forschungsanwendungen
(2S,4S)-4-Methylpyrrolidine-2-carboxylic acid, N-CBZ protected has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the field of peptide synthesis.
Biology: Utilized in the study of enzyme mechanisms and protein interactions.
Medicine: Employed in the development of pharmaceuticals, particularly those involving peptide-based drugs.
Industry: Used in the production of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of (2S,4S)-4-Methylpyrrolidine-2-carboxylic acid, N-CBZ protected primarily involves its role as a protected amine. The CBZ group protects the amine from undesired reactions, allowing for selective reactions at other functional groups. Upon removal of the CBZ group, the free amine can participate in various biochemical and chemical processes, such as forming peptide bonds in protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,4S)-4-Methylpyrrolidine-2-carboxylic acid, N-Boc protected: Similar to the CBZ-protected compound but uses a Boc (tert-butoxycarbonyl) protecting group.
(2S,4S)-4-Methylpyrrolidine-2-carboxylic acid, N-Fmoc protected: Uses an Fmoc (fluorenylmethyloxycarbonyl) protecting group.
Uniqueness
The N-CBZ protected compound is unique due to its stability and ease of removal under mild conditions. The CBZ group is particularly useful in multi-step synthesis processes where selective deprotection is required. Compared to Boc and Fmoc protecting groups, the CBZ group offers different reactivity and stability profiles, making it suitable for specific synthetic applications.
Eigenschaften
Molekularformel |
C14H17NO4 |
|---|---|
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
(2S,4S)-4-methyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H17NO4/c1-10-7-12(13(16)17)15(8-10)14(18)19-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,16,17)/t10-,12-/m0/s1 |
InChI-Schlüssel |
DUKUKJFQHYTCIA-JQWIXIFHSA-N |
Isomerische SMILES |
C[C@H]1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Kanonische SMILES |
CC1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde](/img/structure/B12850431.png)
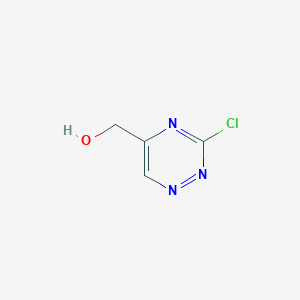

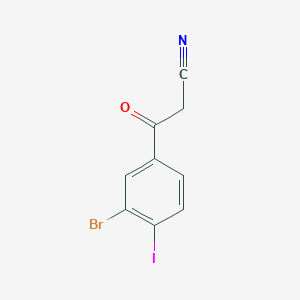
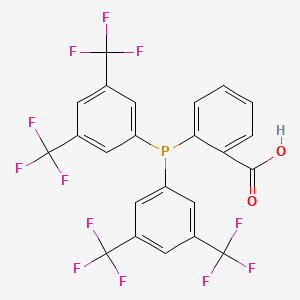
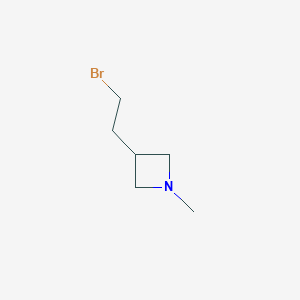
![Tos(-2)[Tos(-6)]Glc1Me](/img/structure/B12850463.png)
![8'-Chloro-5'-azetidine-spiro[cyclopentane-1,4'(1'H)-quinazolin]-2'(3'H)-one](/img/structure/B12850472.png)
![1-[4-phenyl-5-(trifluoromethyl)-2-thienyl]ethan-1-one O1-ethyloxime](/img/structure/B12850481.png)
